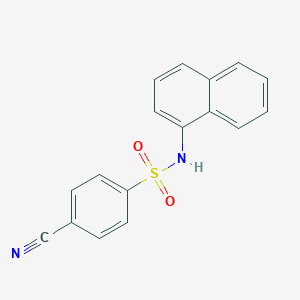
4-cyano-N-(1-naphthyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyano-N-(1-naphthyl)benzenesulfonamide, also known as N-(1-naphthyl)-4-cyanobenzenesulfonamide or N-(1-naphthyl)-4-cyanobenzenesulfonamide, is a chemical compound that belongs to the sulfonamide family. This compound has been of great interest to the scientific community due to its potential use in various research applications.
作用机制
The mechanism of action of 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). This enzyme is overexpressed in various cancer cells and plays a crucial role in regulating the pH of the tumor microenvironment. Inhibition of CA IX by 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide has also been found to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of the enzyme carbonic anhydrase XII (CA XII), which is involved in the regulation of pH in various tissues and organs. Inhibition of CA XII by 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide can lead to a decrease in the pH of the extracellular environment, which can have therapeutic implications for various diseases.
实验室实验的优点和局限性
One of the major advantages of using 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide in lab experiments is its potent anti-cancer activity. This compound has been found to be effective against various cancer cell lines, making it an attractive candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for research on 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide. One of the most promising areas of research is the development of novel derivatives of this compound with improved anti-cancer activity and solubility. Another area of research is the investigation of the therapeutic potential of this compound in other diseases such as osteoporosis and glaucoma. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs.
合成方法
The synthesis of 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide involves the reaction of 4-cyanobenzenesulfonyl chloride with 1-naphthylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
科学研究应用
4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide has been used in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. This compound has been found to induce apoptosis or programmed cell death in cancer cells, thereby inhibiting their growth and proliferation.
属性
分子式 |
C17H12N2O2S |
|---|---|
分子量 |
308.4 g/mol |
IUPAC 名称 |
4-cyano-N-naphthalen-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H12N2O2S/c18-12-13-8-10-15(11-9-13)22(20,21)19-17-7-3-5-14-4-1-2-6-16(14)17/h1-11,19H |
InChI 键 |
RMPIJQVZFWLOJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C#N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-[(3-chlorobenzoyl)oxy]benzoate](/img/structure/B263306.png)



![[4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone](/img/structure/B263319.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B263321.png)

![Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B263327.png)
![N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B263328.png)

![Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B263340.png)

